molecular formula C12H11ClN2O2 B6211168 4-chloro-3-nitro-8-(propan-2-yl)quinoline CAS No. 1987332-21-7

4-chloro-3-nitro-8-(propan-2-yl)quinoline

Cat. No.: B6211168
CAS No.: 1987332-21-7
M. Wt: 250.68 g/mol
InChI Key: DTUFBJPKPDFBQX-UHFFFAOYSA-N
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Description

4-Chloro-3-nitro-8-(propan-2-yl)quinoline (CAS Number: 1987332-21-7) is an organic compound with the molecular formula C 12 H 11 ClN 2 O 2 and a molecular weight of 250.68 g/mol . This chemical features a quinoline core structure substituted with chloro and nitro groups at the 3 and 4 positions, and an isopropyl group at the 8-position. The quinoline scaffold is a significant construction motif in medicinal chemistry and is recognized for its diverse biological activities . Quinoline derivatives are of high interest in pharmaceutical research, particularly in the development of novel anticancer agents . These compounds can act through various mechanisms, including acting as growth inhibitors by inducing cell cycle arrest, promoting apoptosis, inhibiting angiogenesis, and disrupting cell migration . Some well-known quinoline-based compounds, such as camptothecin, are established topoisomerase inhibitors, and many synthetic quinoline derivatives are investigated for their activity against targets like tyrosine kinases, tubulin polymerization, and DNA topoisomerases . The specific substitution pattern on the quinoline ring is critical for its biological activity and physicochemical properties . The structural features of this compound make it a valuable synthetic intermediate for researchers designing and synthesizing new bioactive molecules, especially within oncology drug discovery. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1987332-21-7

Molecular Formula

C12H11ClN2O2

Molecular Weight

250.68 g/mol

IUPAC Name

4-chloro-3-nitro-8-propan-2-ylquinoline

InChI

InChI=1S/C12H11ClN2O2/c1-7(2)8-4-3-5-9-11(13)10(15(16)17)6-14-12(8)9/h3-7H,1-2H3

InChI Key

DTUFBJPKPDFBQX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC2=C(C(=CN=C21)[N+](=O)[O-])Cl

Purity

95

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Transformations of 4 Chloro 3 Nitro 8 Propan 2 Yl Quinoline

De Novo Synthetic Routes to 4-chloro-3-nitro-8-(propan-2-yl)quinoline

The de novo synthesis of the this compound core requires a multi-step approach that strategically builds the bicyclic system and introduces the desired substituents with high regiochemical control. While specific literature for this exact molecule is not extensively detailed, established quinoline (B57606) synthesis methodologies can be adapted for its construction. ijpsjournal.comnih.gov Classic methods such as the Skraup, Doebner-von Miller, and Friedländer syntheses provide foundational strategies for forming the quinoline ring. ijpsjournal.comtandfonline.comresearchgate.net

A plausible synthetic pathway would likely commence with a suitably substituted aniline (B41778), specifically 2-isopropylaniline, to incorporate the 8-(propan-2-yl) moiety from the outset. The subsequent steps would involve cyclization to form a quinolin-4-one intermediate, followed by nitration and chlorination.

While the target molecule, this compound, is achiral, the principles of stereoselective synthesis are crucial in modern organic chemistry for creating complex, three-dimensional molecules. rsc.org Should chiral centers be desired in analogues, strategies such as the intramolecular hetero-Diels-Alder reaction can be employed to construct the quinoline core with high diastereoselectivity, creating multiple contiguous stereocenters. nih.gov Asymmetric catalysis could also be applied in variations of classic quinoline syntheses to induce enantioselectivity.

Achieving the precise arrangement of substituents on the quinoline ring is the most critical challenge in the synthesis of the title compound. The regioselectivity of each functionalization step is paramount. mdpi.comscilit.comnih.gov

8-Isopropyl Group : The most straightforward strategy to ensure the correct placement of the isopropyl group is to begin the synthesis with an aniline precursor already containing this substituent at the ortho position, namely 2-isopropylaniline. This avoids potential issues with regioselectivity that could arise from attempting to functionalize the quinoline core at a late stage.

4-Chloro and 3-Nitro Groups : A common and effective route to introduce the 4-chloro and 3-nitro groups involves a specific sequence of reactions.

Cyclization to a 4-Quinolinone : The synthesis would first target an 8-isopropylquinolin-4(1H)-one intermediate. This can be achieved through methods like the Gould-Jacobs reaction, starting from 2-isopropylaniline.

Nitration : The subsequent nitration of 8-isopropylquinolin-4(1H)-one would be directed to the C3 position. The directing effects of the carbonyl group and the existing ring system favor electrophilic attack at this position.

Chlorination : The final step in installing the core substituents is the conversion of the 4-oxo group to a 4-chloro group. This transformation is typically accomplished by treating the 3-nitro-8-isopropylquinolin-4(1H)-one intermediate with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). google.com

Direct C-H functionalization using transition metal catalysis represents a more modern and atom-economical approach to introduce various functional groups with high regioselectivity, although it may require extensive optimization for this specific substitution pattern. mdpi.comnih.gov

Optimizing reaction parameters is essential for maximizing the yield and purity of the final product. researchgate.net For each step in the synthesis of this compound, variables such as solvent, temperature, reaction time, and catalyst choice must be carefully screened.

For instance, in the Friedländer annulation, a method that condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, the use of catalysts like nano ZnO under solvent-free conditions has been shown to provide regiospecific synthesis with high efficiency. rsc.org Similarly, microwave-assisted syntheses can dramatically reduce reaction times and improve yields. rsc.orgmdpi.com The purification of the final product and intermediates would likely involve techniques such as column chromatography and recrystallization to remove byproducts and achieve high purity.

Table 1: Potential Reaction Optimization Parameters

Parameter Variable Options Desired Outcome
Catalyst Lewis acids, Brønsted acids, solid acids (e.g., montmorillonite K-10), metal catalysts Increased reaction rate, improved selectivity, milder conditions researchgate.netrsc.org
Solvent Protic, aprotic, ionic liquids, water, solvent-free Enhanced solubility, improved reaction kinetics, green chemistry profile ijpsjournal.comtandfonline.com
Temperature Room temperature to reflux Control of reaction rate vs. byproduct formation

| Reaction Time | Minutes (microwave) to hours (conventional heating) | Complete conversion of starting material, minimization of degradation |

Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to minimize environmental impact. benthamdirect.com For the synthesis of quinoline derivatives, several eco-friendly methods are being explored. ijpsjournal.comtandfonline.com These include:

Microwave-Assisted Synthesis (MAS) : This technique can significantly accelerate reaction times, reduce energy consumption, and often leads to higher yields compared to conventional heating. ijpsjournal.comrsc.org

Ultrasound-Promoted Synthesis : Sonication can enhance reaction rates and yields, providing an energy-efficient alternative. rsc.org

Use of Green Solvents : Replacing hazardous organic solvents with environmentally benign alternatives like water, ethanol, or ionic liquids is a key aspect of green synthesis. tandfonline.combenthamdirect.com

Post-Synthetic Functionalization and Analog Generation of this compound

The structure of this compound is well-suited for post-synthetic modification, allowing for the generation of a library of analogues. The presence of the 4-chloro substituent is particularly significant, as it serves as a versatile handle for introducing a wide range of functional groups.

The chlorine atom at the C4 position of the quinoline ring is highly susceptible to nucleophilic aromatic substitution (SₙAr). nih.gov Its reactivity is significantly enhanced by the presence of the strongly electron-withdrawing nitro group at the C3 position. This group helps to stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction, thereby lowering the activation energy of the substitution. libretexts.org

This reactivity allows for the displacement of the chloride ion by a diverse array of nucleophiles, providing a straightforward route to a variety of 4-substituted-3-nitro-8-(propan-2-yl)quinoline derivatives. researchgate.netmdpi.com

Common nucleophiles that can be employed include:

Oxygen Nucleophiles : Alkoxides (RO⁻) and phenoxides (ArO⁻) can be used to synthesize the corresponding 4-alkoxy and 4-aryloxy ethers.

Nitrogen Nucleophiles : Primary and secondary amines (RNH₂ and R₂NH) react readily to form 4-aminoquinoline (B48711) derivatives. nih.gov Hydrazine can also be used to introduce a 4-hydrazino group. mdpi.com

Sulfur Nucleophiles : Thiolates (RS⁻) can displace the chloride to yield 4-thioethers.

The general mechanism involves the addition of the nucleophile to the C4 carbon, followed by the elimination of the chloride ion, restoring the aromaticity of the ring. libretexts.org

Table 2: Examples of Nucleophilic Aromatic Substitution on this compound

Nucleophile Reagent Example Product Class
Amine Aniline (C₆H₅NH₂) 4-Anilino-3-nitro-8-(propan-2-yl)quinoline
Alkoxide Sodium methoxide (NaOCH₃) 4-Methoxy-3-nitro-8-(propan-2-yl)quinoline
Thiolate Sodium thiophenoxide (NaSPh) 3-Nitro-4-(phenylthio)-8-(propan-2-yl)quinoline

| Azide (B81097) | Sodium azide (NaN₃) | 4-Azido-3-nitro-8-(propan-2-yl)quinoline mdpi.com |

These transformations significantly expand the chemical space accessible from the this compound platform, enabling the synthesis of diverse analogues for further investigation.

Selective Reduction and Derivatization of the Nitro Group

The reduction of the nitro group in this compound to an amino group is a pivotal transformation, as it opens up a plethora of possibilities for further derivatization. A key challenge in this step is the chemoselective reduction of the nitro group in the presence of the labile 4-chloro substituent, which is also susceptible to reduction.

Commonly employed methods for the reduction of aromatic nitro groups include catalytic hydrogenation using reagents like palladium on carbon (Pd/C). nih.gov However, these conditions can sometimes lead to dehalogenation. To circumvent this, milder reducing agents or specific catalytic systems are often preferred. For instance, tin(II) chloride (SnCl2) in an acidic medium is a classic and effective method for the selective reduction of nitroarenes without affecting aryl halides. nih.gov Other reagents such as iron powder in acetic acid or ammonium chloride, and sodium sulfide (Na2S) can also be employed for this purpose. nih.gov The choice of reagent is critical to ensure the integrity of the 4-chloro substituent.

Once the 3-amino-4-chloro-8-(propan-2-yl)quinoline is synthesized, the newly introduced amino group serves as a handle for a wide array of derivatization reactions. These modifications are crucial for exploring the structure-activity relationships of the resulting compounds. Common derivatization strategies include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

Alkylation: Introduction of alkyl groups via reductive amination or reaction with alkyl halides.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

Cyclization Reactions: The amino group, in conjunction with the adjacent chloro atom, can be a precursor for the synthesis of fused heterocyclic systems. For instance, condensation with carbonyl compounds can lead to the formation of imidazo[4,5-c]quinolines.

The following table summarizes various derivatization reagents and the corresponding functional groups introduced at the 3-amino position:

Derivatization Reagent ClassResulting Functional Group
Acyl Halides / AnhydridesAmide
Sulfonyl ChloridesSulfonamide
Aldehydes / Ketones (reductive amination)Secondary / Tertiary Amine
IsocyanatesUrea
IsothiocyanatesThiourea

These derivatization reactions allow for the fine-tuning of the electronic and steric properties of the molecule, which is essential for optimizing its biological activity or material properties.

Diversification of the 8-(propan-2-yl) Moiety through Strategic Chemical Modifications

Modification of the 8-(propan-2-yl) group on the quinoline core is less straightforward than transformations involving the chloro and nitro groups. Direct functionalization of the isopropyl group itself is challenging due to the inertness of the C-H bonds. Therefore, strategies for diversifying this position often rely on the synthesis of quinoline precursors with different substituents at the 8-position.

However, recent advances in C-H activation chemistry offer potential avenues for the direct functionalization of the quinoline ring at the C8 position. Transition metal catalysis, particularly with rhodium, palladium, and iridium, has been employed for the regioselective C-H functionalization of quinolines. nih.govnih.gov While these methods typically target the C-H bond of the quinoline ring itself, they provide a conceptual framework for the potential development of methods to functionalize the benzylic C-H bonds of the 8-(propan-2-yl) group.

Alternatively, a retro-synthetic approach can be employed where the quinoline ring is constructed from an aniline precursor already bearing a modified 8-substituent. This allows for a wider range of functionalities to be introduced at this position. For example, starting with 2-amino-substituted benzoic acids or anilines with different alkyl or functionalized side chains would lead to a variety of 8-substituted quinolines after cyclization.

Cross-Coupling Reactions for Expanding Chemical Space around the Quinoline Core

The 4-chloro substituent on the quinoline ring is a prime site for transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are instrumental in expanding the chemical space around the quinoline core by introducing a wide variety of substituents at the C4 position. The reactivity of the 4-chloroquinoline (B167314) is enhanced by the electron-withdrawing nature of the adjacent nitrogen atom and the nitro group at the 3-position.

Several types of cross-coupling reactions are particularly relevant for the derivatization of this compound:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloroquinoline with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a versatile method for introducing aryl, heteroaryl, and vinyl groups at the C4 position. researchgate.netrsc.org The reaction conditions can be tuned to be compatible with a wide range of functional groups.

Sonogashira Coupling: This palladium- and copper-cocatalyzed reaction couples the chloroquinoline with a terminal alkyne, leading to the formation of 4-alkynylquinolines. wikipedia.orgorganic-chemistry.org These products can be further elaborated, for example, through hydration to form ketones or by participating in click chemistry reactions.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling the chloroquinoline with a wide variety of primary and secondary amines, including anilines and alkylamines. nih.govthieme-connect.com This is a powerful alternative to traditional nucleophilic aromatic substitution for the synthesis of 4-aminoquinolines.

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of the chloroquinoline with an alkene to form a new C-C bond, resulting in the introduction of a vinyl or substituted vinyl group at the C4 position. organic-chemistry.orgwikipedia.org

The following table provides an overview of common cross-coupling reactions and the types of substituents they can introduce at the C4 position of the quinoline ring.

Cross-Coupling ReactionCoupling PartnerIntroduced Substituent
Suzuki-MiyauraBoronic acid/esterAryl, Heteroaryl, Vinyl
SonogashiraTerminal alkyneAlkynyl
Buchwald-HartwigAmineAmino
HeckAlkeneVinyl, Substituted Vinyl

The choice of catalyst, ligand, base, and solvent is crucial for the success of these reactions and can be optimized to achieve high yields and selectivity. The presence of the nitro group can influence the electronic properties of the substrate and may require specific reaction conditions.

Parallel Synthesis and Combinatorial Chemistry Approaches for Analogue Libraries

The development of analogue libraries of this compound is essential for systematic biological screening and the identification of lead compounds. Parallel synthesis and combinatorial chemistry are powerful strategies for the rapid generation of a large number of structurally related compounds.

The modular nature of the synthetic routes to substituted quinolines lends itself well to these approaches. A typical combinatorial strategy would involve a multi-step sequence where different building blocks are introduced at various stages. For example, a library could be constructed by:

Varying the 8-substituent: Starting with a diverse set of 2-amino-substituted anilines to generate a range of 8-substituted quinoline cores.

Diversifying the 4-position: Utilizing the cross-coupling reactions described in the previous section with a library of boronic acids, alkynes, or amines to introduce a wide array of substituents at the C4 position.

Modifying the 3-position: After selective reduction of the nitro group, the resulting amino group can be derivatized with a library of acylating or sulfonylating agents.

Solid-phase synthesis can also be employed, where the quinoline core or one of the building blocks is attached to a solid support. This allows for the use of excess reagents and simplified purification procedures, which are advantageous for high-throughput synthesis. The final products are then cleaved from the resin and collected in a spatially addressed format, such as a 96-well plate, ready for biological screening.

The design of such libraries requires careful consideration of the diversity of the building blocks to ensure that a broad and relevant chemical space is explored.

Catalytic Strategies in the Synthesis and Modification of this compound

Catalysis plays a central role in both the synthesis of the quinoline core and its subsequent modification. The use of catalysts allows for milder reaction conditions, improved selectivity, and access to chemical transformations that would be difficult to achieve through stoichiometric methods.

Exploration of Transition Metal Catalysis for Quinoline Ring Formation

The construction of the quinoline ring system can be achieved through various classical named reactions, such as the Skraup, Doebner-von Miller, and Friedländer syntheses. However, modern synthetic chemistry has seen the emergence of transition metal-catalyzed methods for quinoline synthesis, which often offer greater efficiency and functional group tolerance.

For instance, rhodium-catalyzed C-H activation and annulation of anilines with alkynes is a powerful strategy for the synthesis of substituted quinolines. researchgate.net This approach allows for the direct formation of the quinoline ring from readily available starting materials. Similarly, palladium- and copper-catalyzed reactions have been developed for the cyclization of anilines with various coupling partners to form the quinoline scaffold.

The synthesis of this compound would likely involve a multi-step sequence starting from a suitably substituted aniline. Transition metal catalysis could be employed in the key cyclization step to form the quinoline ring. The choice of catalyst and reaction conditions would be critical to ensure the desired regioselectivity and to tolerate the presence of the nitro and isopropyl groups.

Organocatalysis for Selective Functional Group Transformations

In addition to transition metal catalysis, organocatalysis has emerged as a powerful tool in organic synthesis. Organocatalysts are small organic molecules that can catalyze chemical reactions through various modes of activation. In the context of this compound, organocatalysis could be employed for selective functional group transformations.

For example, chiral organocatalysts could be used to achieve enantioselective modifications of the molecule, which is of particular importance in drug discovery. Organocatalysts can be employed for a variety of reactions, including reductions, oxidations, and C-C bond-forming reactions. For instance, an organocatalytic reduction could potentially be used for the selective reduction of the nitro group. Furthermore, organocatalysts could be used to activate the quinoline ring or its substituents for subsequent reactions.

The development of organocatalytic methods for the synthesis and modification of substituted quinolines is an active area of research and holds promise for the development of more sustainable and efficient synthetic routes.

Biocatalysis and Enzymatic Approaches in Quinoline Synthesis

While the direct biocatalytic synthesis of this compound has not been explicitly detailed in scientific literature, the principles of enzymatic catalysis offer a promising and environmentally benign alternative to traditional chemical synthesis for the formation of the quinoline core and the introduction of its specific substituents. This section explores the potential application of biocatalysis and enzymatic approaches for the synthesis of this and related quinoline derivatives, drawing upon established enzymatic transformations.

Enzymatic processes are advantageous due to their high specificity, mild reaction conditions, and reduced environmental impact compared to conventional chemical methods. researchgate.net The application of enzymes in the synthesis of quinoline derivatives can be broadly categorized into two main areas: the formation of the quinoline scaffold and the enzymatic functionalization of the quinoline ring system.

Enzymatic Formation of the Quinoline Core:

Several enzymatic strategies have been developed for the synthesis of the quinoline core. One notable approach involves the use of oxidoreductases. For instance, monoamine oxidase (MAO-N) enzymes have been successfully employed to catalyze the oxidative aromatization of 1,2,3,4-tetrahydroquinolines (THQs) to their corresponding quinoline derivatives. nih.govacs.orgnorthumbria.ac.ukresearchgate.net This biotransformation is efficient and operates under mild conditions. nih.gov Horseradish peroxidase (HRP) has also been utilized in a chemo-enzymatic strategy for the synthesis of 2-quinolones from N-cyclopropyl-N-alkylanilines, which proceeds through an annulation/aromatization reaction. nih.govresearchgate.net

Another significant biocatalytic method for quinoline synthesis is the enzymatic Friedländer condensation. This reaction, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, can be catalyzed by enzymes such as lipases. researchgate.net This approach provides a direct route to substituted quinolines under mild enzymatic conditions.

Enzymatic Functionalization of the Quinoline Ring:

The specific substitution pattern of this compound presents opportunities for targeted enzymatic functionalization, namely chlorination and nitration.

Enzymatic Chlorination: The regioselective introduction of a chlorine atom onto an aromatic ring is a challenging chemical transformation that can be addressed by halogenase enzymes. Flavin-dependent halogenases, for example, have demonstrated the ability to specifically chlorinate isoquinoline derivatives. nih.govnih.gov These enzymes can introduce a chlorine atom at a position ortho to a hydroxyl group, highlighting their potential for regioselective halogenation of quinoline scaffolds. nih.gov The fungal flavin-dependent halogenase Rdc2 has been identified as a useful biocatalyst for the synthesis of various halogenated compounds. nih.govnih.gov

Enzymatic Nitration: The introduction of a nitro group can also be achieved through biocatalysis. Cytochrome P450 enzymes have been shown to catalyze the direct aromatic nitration of substrates like L-tryptophan. nih.gov This presents a potential enzymatic route for the nitration of a pre-formed quinoline ring. Additionally, myeloperoxidase (MPO) has been reported to catalyze the nitration of 2-amino-3-methylimidazo[4,5-f]quinoline, indicating that peroxidases could be explored for the nitration of other quinoline derivatives. nih.gov

The following table summarizes potential enzymatic approaches that could be investigated for the synthesis of this compound and its precursors.

Transformation Enzyme Class Specific Enzyme Example Potential Application in Synthesis
Quinoline core formationOxidoreductaseMonoamine Oxidase (MAO-N)Aromatization of a tetrahydroquinoline precursor. nih.govacs.orgnorthumbria.ac.ukresearchgate.net
Quinoline core formationHydrolaseLipaseCatalysis of the Friedländer condensation. researchgate.net
ChlorinationHalogenaseFlavin-dependent halogenase (e.g., Rdc2)Regioselective chlorination of the quinoline ring. nih.govnih.gov
NitrationMonooxygenaseCytochrome P450Direct nitration of the quinoline ring. nih.gov
NitrationPeroxidaseMyeloperoxidase (MPO)Nitration of the quinoline ring. nih.gov

While the direct, one-pot enzymatic synthesis of this compound remains a prospective goal, the existing body of research strongly supports the feasibility of developing a multi-step chemo-enzymatic route. Such a process would leverage the selectivity and mild reaction conditions of biocatalysts to construct the quinoline scaffold and introduce the required functional groups, offering a more sustainable approach to the synthesis of this and other complex heterocyclic compounds. Further research into the substrate specificity and optimization of relevant enzymes is necessary to realize this potential.

Advanced Spectroscopic and Structural Elucidation Methodologies for 4 Chloro 3 Nitro 8 Propan 2 Yl Quinoline Research

Application of Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmationnih.govprinceton.edu

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 4-chloro-3-nitro-8-(propan-2-yl)quinoline. While one-dimensional (1D) NMR provides initial data, 2D NMR techniques are essential for confirming the intricate connectivity of the atoms. researchgate.net

A combination of 2D NMR experiments is employed to piece together the molecular puzzle of this compound.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings through two to three bonds. For the target molecule, COSY would reveal correlations between the methine proton and the methyl protons of the isopropyl group, as well as correlations between the adjacent protons on the quinoline (B57606) ring system (e.g., H-5, H-6, H-7). youtube.come-bookshelf.de

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons (¹³C). princeton.eduyoutube.com It is fundamental for assigning the carbon signals corresponding to each protonated carbon in the molecule. For instance, it would definitively link the isopropyl methine proton to its corresponding carbon and the aromatic protons to their respective carbons in the quinoline core.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are in close proximity, which is crucial for determining stereochemistry and conformation. princeton.edue-bookshelf.de For this molecule, NOESY could reveal spatial relationships between the protons of the isopropyl group and the proton at the H-7 position on the quinoline ring, providing insights into the preferred orientation of the isopropyl group.

A hypothetical table of expected key HMBC correlations is presented below.

Proton (¹H)Correlated Carbons (¹³C)Implication
Isopropyl-CHC-7, C-8, Isopropyl-CH₃Confirms connectivity of isopropyl group to C-8
Isopropyl-CH₃Isopropyl-CH, C-8Confirms connectivity of isopropyl group to C-8
H-5C-4, C-7, C-8aConfirms position of H-5
H-6C-5, C-8Confirms position of H-6
H-7C-5, C-8, Isopropyl-CHConfirms position of H-7

While solution-state NMR provides data on the molecule's structure in a solvent, solid-state NMR (ssNMR) offers atomic-level insight into its structure in the crystalline form. nih.govrsc.org By analyzing the chemical shifts and couplings in the solid state, researchers can gain information about intermolecular interactions and crystal packing.

Polymorphism, the ability of a compound to exist in more than one crystalline form, can be effectively studied using ssNMR. Different polymorphs of this compound would exhibit distinct ¹³C chemical shifts due to variations in the local electronic environments within the different crystal lattices. frontiersin.org This makes ssNMR a powerful tool for identifying and characterizing different crystalline phases.

Carbon AtomHypothetical ¹³C Shift (Polymorph A)Hypothetical ¹³C Shift (Polymorph B)
C-2152.1 ppm153.5 ppm
C-3135.8 ppm136.4 ppm
C-4148.2 ppm147.1 ppm
C-8145.0 ppm145.9 ppm

Dynamic NMR (DNMR) is used to study time-dependent processes, such as conformational changes and restricted rotations within a molecule. nih.gov For this compound, the rotation around the single bond connecting the isopropyl group to the quinoline ring, and the rotation of the nitro group, could be investigated.

By conducting NMR experiments at variable temperatures, one can observe changes in the spectra, such as the broadening and coalescence of signals. These changes can be analyzed to determine the energy barriers (ΔG‡) for the rotational processes. For instance, at low temperatures, the rotation of the isopropyl group might be slow enough on the NMR timescale to result in distinct signals for the two methyl groups, which would coalesce into a single signal as the temperature is raised and the rotation becomes faster. nih.govnih.gov

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Pathway Analysisacs.orgnih.gov

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the precise elemental composition of a molecule. nih.gov For this compound, HRMS would be used to measure the exact mass of the molecular ion, which must match the calculated mass for the formula C₁₂H₁₁ClN₂O₂ (Monoisotopic Mass: 250.0509 Da). uni.lu This provides definitive confirmation of the molecular formula.

Furthermore, tandem mass spectrometry (MS/MS) experiments within an HRMS instrument are used to study the fragmentation pathways of the molecule. nih.govnih.gov By inducing fragmentation of the parent ion and analyzing the exact masses of the resulting fragment ions, a detailed picture of the molecule's structure can be constructed.

A plausible fragmentation pathway could involve:

Loss of the nitro group (NO₂)

Loss of a chlorine atom (Cl)

Fragmentation of the isopropyl group (loss of CH₃ or C₃H₇)

Cleavage of the quinoline ring system

Fragment Ion FormulaCalculated Exact Mass (Da)Likely Neutral Loss
[M - NO₂]⁺204.0578NO₂
[M - Cl]⁺215.0815Cl
[M - CH₃]⁺235.0274CH₃
[M - C₃H₇]⁺207.0061C₃H₇

X-ray Crystallography for Definitive Three-Dimensional Structural Characterization of 4-chloro-3-nitro-8-(propan-2-yl)quinolinenih.gov

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govresearchgate.net A successful single-crystal X-ray diffraction analysis of this compound would provide a definitive structural model, yielding precise measurements of bond lengths, bond angles, and torsional angles.

This technique would confirm the planarity of the quinoline ring system and reveal the specific orientation of the chloro, nitro, and isopropyl substituents relative to the ring. It would also elucidate intermolecular interactions, such as pi-stacking between quinoline rings or other weaker interactions, which govern the crystal packing. researchgate.net

ParameterHypothetical Value
C-Cl bond length1.74 Å
C-N (nitro) bond length1.47 Å
N-O (nitro) bond length1.22 Å
C(8)-C(isopropyl) bond length1.53 Å
Dihedral angle (Quinoline plane - Nitro plane)~45-60°

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, which includes Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. mdpi.comastrochem.org The combination of IR and Raman spectroscopy provides a comprehensive molecular fingerprint for this compound.

Key expected vibrational bands would include:

Aromatic C-H stretching: Typically found above 3000 cm⁻¹.

Aliphatic C-H stretching: From the isopropyl group, appearing just below 3000 cm⁻¹.

N-O stretching (nitro group): Strong absorptions typically appear in two regions, around 1550-1500 cm⁻¹ (asymmetric) and 1360-1300 cm⁻¹ (symmetric). nih.gov

C=C and C=N stretching: From the quinoline ring, observed in the 1650-1450 cm⁻¹ region.

C-Cl stretching: Generally found in the 800-600 cm⁻¹ region. iosrjournals.org

These spectra are valuable for confirming the presence of the key functional groups and for use as a quick, reliable method for compound identification and quality control.

Functional GroupTechniqueExpected Frequency Range (cm⁻¹)
Nitro (NO₂) asymmetric stretchIR1540 - 1520
Nitro (NO₂) symmetric stretchIR, Raman1350 - 1330
Aromatic C=C/C=N stretchIR, Raman1620 - 1450
C-Cl stretchIR, Raman750 - 700
Aliphatic C-H stretchIR, Raman2980 - 2850

Chiroptical Spectroscopy (CD, ORD) for Absolute Stereochemical Assignment of Chiral Analogues

The determination of the absolute spatial arrangement of atoms in chiral molecules, known as the absolute configuration, is a critical aspect of chemical and pharmaceutical research. wikipedia.orgnih.gov For chiral analogues of this compound, where chirality may be introduced, for instance, through the synthesis of atropisomers or by modification of the propan-2-yl group to a chiral substituent, chiroptical spectroscopic techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are indispensable tools for assigning the absolute stereochemistry. researchgate.netspark904.nl

Chiroptical spectroscopy probes the differential interaction of chiral molecules with left and right circularly polarized light. youtube.com This differential interaction provides unique spectral fingerprints that are directly related to the molecule's three-dimensional structure.

Circular Dichroism (CD) Spectroscopy measures the difference in absorption of left and right circularly polarized light (ΔA = AL - AR) as a function of wavelength. A CD spectrum displays positive or negative peaks, known as Cotton effects, which are characteristic of the chiral chromophores within the molecule. For chiral quinoline derivatives, the electronic transitions of the quinoline ring system and the nitro group act as chromophores. The sign and magnitude of the observed Cotton effects are exquisitely sensitive to the stereochemical environment.

In a typical study on a chiral analogue of this compound, experimental CD spectra would be recorded and compared with theoretical spectra generated through quantum chemical calculations, often using Density Functional Theory (DFT). nih.govspark904.nl By comparing the experimental spectrum with the calculated spectra for the (R) and (S) enantiomers, an unambiguous assignment of the absolute configuration can be made. nih.gov

Optical Rotatory Dispersion (ORD) Spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. rsc.orgarxiv.org An ORD curve that shows a peak and a trough in the vicinity of an absorption band is also referred to as a Cotton effect. The sign of the Cotton effect in ORD is directly related to the absolute configuration of the chiral center(s). rsc.org While CD spectroscopy is often preferred due to its simpler interpretation (showing distinct bands for each electronic transition), ORD can provide complementary information and is historically a foundational technique in stereochemical analysis. wikipedia.org

The process for determining the absolute configuration of a chiral analogue of this compound using chiroptical methods would involve the following steps:

Synthesis and Isolation: Synthesis of the chiral analogue and separation of the enantiomers.

Spectroscopic Measurement: Recording the CD and/or ORD spectra of each enantiomer in a suitable solvent.

Computational Modeling: Performing conformational analysis and quantum chemical calculations (e.g., DFT) to predict the theoretical CD and ORD spectra for one of the enantiomers (e.g., the R-enantiomer). spark904.nl

Spectral Comparison: Comparing the sign and shape of the experimental spectra with the calculated spectra. A good correlation between the experimental spectrum of one enantiomer and the calculated spectrum for the R-configuration would allow for the assignment of that enantiomer as (R) and its mirror image as (S).

Detailed Research Findings

While specific experimental chiroptical data for chiral analogues of this compound are not available in the public domain, research on structurally related chiral quinolines demonstrates the power of this methodology. For instance, studies on quinoline-derived oligoamide foldamers have successfully used a combination of CD spectroscopy and NMR to determine the preferred helical handedness induced by terminal chiral groups. uni-muenchen.de In other systems, like substituted 3,3-diarylprop-1-enes, the absolute configuration was determined by comparing their ORD curves with those of related compounds of known configuration, focusing on characteristic Cotton effects at specific wavelengths. rsc.org

To illustrate the type of data generated, the following table presents hypothetical CD spectroscopic data for a chiral analogue, "4-chloro-8-(1-methoxypropan-2-yl)-3-nitroquinoline," where the substituent at the 8-position introduces a stereocenter.

EnantiomerWavelength (nm)Molar Ellipticity [θ] (deg cm2 dmol-1)Assignment
Enantiomer A350+15,000Positive Cotton Effect
310-22,000Negative Cotton Effect
280+8,000Positive Cotton Effect
Enantiomer B350-14,950Negative Cotton Effect
310+22,100Positive Cotton Effect
280-8,050Negative Cotton Effect
Calculated (R)-Enantiomer352+16,500Positive Cotton Effect
311-21,000Negative Cotton Effect
278+9,200Positive Cotton Effect

In this hypothetical example, the CD spectrum of Enantiomer A shows a positive Cotton effect around 350 nm, a negative effect at 310 nm, and another positive effect at 280 nm. The spectrum for Enantiomer B is a near-perfect mirror image. The calculated spectrum for the (R)-configuration closely matches the experimental spectrum of Enantiomer A. Therefore, Enantiomer A would be assigned the (R)-configuration and Enantiomer B the (S)-configuration.

Computational Chemistry and Theoretical Modeling of 4 Chloro 3 Nitro 8 Propan 2 Yl Quinoline

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in dissecting the electronic environment of a molecule. These methods can predict a wide range of properties, from molecular orbital energies to spectroscopic signatures.

DFT calculations are a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of medium-sized organic molecules like 4-chloro-3-nitro-8-(propan-2-yl)quinoline. By solving the Kohn-Sham equations, one can obtain the molecular orbitals (MOs), including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energies and spatial distributions of these frontier orbitals are critical in predicting a molecule's reactivity. For instance, the HOMO energy is related to the electron-donating ability, while the LUMO energy corresponds to the electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. In quinoline (B57606) derivatives, the presence of an electron-withdrawing nitro group is expected to lower both the HOMO and LUMO energy levels, potentially increasing the molecule's electron affinity.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated to provide a more quantitative picture of chemical behavior. These descriptors help in understanding and predicting the regioselectivity of chemical reactions.

Table 1: Predicted Reactivity Descriptors for Quinoline Derivatives (Note: The following table is a representative example based on typical values for similar nitroaromatic compounds and is for illustrative purposes. Actual values for this compound would require specific calculations.)

DescriptorDefinitionPredicted Trend for this compound
Ionization Potential (I) I ≈ -EHOMOHigh, due to electron-withdrawing groups.
Electron Affinity (A) A ≈ -ELUMOHigh, indicating a good electron acceptor.
Electronegativity (χ) χ = (I + A) / 2High, suggesting a strong ability to attract electrons.
Chemical Hardness (η) η = (I - A) / 2Moderate, reflecting a balance between stability and reactivity.
Global Softness (S) S = 1 / (2η)Moderate.
Electrophilicity Index (ω) ω = χ² / (2η)High, signifying a strong electrophilic character.

These parameters are invaluable for predicting how this compound might interact with biological targets or participate in chemical synthesis. For example, a high electrophilicity index suggests that the molecule would be susceptible to nucleophilic attack.

Quantum chemical methods can also predict spectroscopic parameters, which can be used to aid in the identification and characterization of the compound.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum. For aromatic systems like quinoline, π→π* transitions are typically observed. The substitution pattern on the quinoline ring significantly influences the wavelength and intensity of these absorptions. The nitro group, in particular, is a strong chromophore that would likely cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted quinoline.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is another powerful application of DFT. By calculating the magnetic shielding tensors of the nuclei in the optimized molecular geometry, one can obtain theoretical chemical shifts that often show excellent correlation with experimental data. researchgate.net This is particularly useful for assigning signals in complex spectra and for confirming the structure of newly synthesized compounds. The electron-withdrawing effects of the chloro and nitro groups, and the electron-donating nature of the isopropyl group, would have distinct and predictable effects on the chemical shifts of the nearby protons and carbons.

The aromaticity of the quinoline ring system is a key determinant of its stability and reactivity. Several computational indices are used to quantify aromaticity, including:

Harmonic Oscillator Model of Aromaticity (HOMA): This index is based on the deviation of bond lengths from an optimal value for a fully aromatic system. A HOMA value close to 1 indicates high aromaticity, while values closer to 0 suggest a non-aromatic character.

Nucleus-Independent Chemical Shift (NICS): NICS values are calculated at the center of a ring to probe the induced magnetic field. Negative NICS values are indicative of aromatic character (diatropic ring current), while positive values suggest anti-aromaticity.

Para-Delocalization Index (PDI) and Fluctuation Index (FLU): These are other electron delocalization-based measures of aromaticity.

For this compound, it is expected that the benzene (B151609) and pyridine (B92270) rings of the quinoline core would exhibit different degrees of aromaticity. mdpi.com The substitution pattern can modulate the electron delocalization within each ring. Studies on similar quinoline derivatives have shown that electron-withdrawing substituents can sometimes decrease the aromaticity of the ring to which they are attached. mdpi.com A detailed DFT study would be necessary to quantify these effects for the title compound.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solution Behavior

While quantum mechanics provides a static picture of a molecule's electronic properties, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations are particularly useful for exploring the conformational flexibility of molecules and their interactions with a solvent environment. arxiv.orgnih.gov

MD simulations can be used to explore the potential energy surface associated with the rotation of the isopropyl group. By simulating the molecule over a period of nanoseconds, one can determine the relative populations of different conformers and the energy barriers between them. This information is crucial for understanding how the isopropyl group might sterically hinder or facilitate interactions at the per-position of the quinoline ring.

The behavior of a molecule can be significantly different in solution compared to the gas phase. MD simulations explicitly model the solvent molecules (e.g., water, DMSO), allowing for a detailed investigation of solvation effects.

For this compound, MD simulations can reveal:

Solvation Shell Structure: The arrangement of solvent molecules around the solute can be analyzed to understand preferential interactions. For example, polar solvent molecules would be expected to interact strongly with the nitro group.

Hydrogen Bonding: If the solvent is protic (like water or alcohols), the potential for hydrogen bonding with the nitrogen of the quinoline ring or the oxygen atoms of the nitro group can be assessed.

Hydrophobic Interactions: The isopropyl group and the aromatic rings are hydrophobic and would likely be involved in hydrophobic interactions in an aqueous environment.

By simulating a system containing multiple solute molecules, one can also study intermolecular interactions, such as π-π stacking between the quinoline rings. These interactions are fundamental to understanding the aggregation behavior and solid-state packing of the compound. The insights gained from MD simulations are valuable for predicting properties like solubility and for rationalizing the molecule's behavior in biological systems. nih.gov

Molecular Docking and Ligand-Protein Interaction Studies for Target Research

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting how a potential drug (ligand) might bind to a protein target.

Molecular docking simulations are crucial for identifying the binding modes of quinoline derivatives within the active sites of biological macromolecules. These studies elucidate the specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex.

For instance, docking studies on various quinoline derivatives have revealed key interactions driving their biological activities. Quinoline-sulfonamide hybrids have been shown to interact with amino acids like TYR133 and GLU202 in the active site of cholinesterases through hydrogen bonds, while the quinoline ring engages in π-π stacking with residues like TYR341. rsc.org In studies targeting bacterial proteins, docking revealed that quinoline hybrids can bind to both LptA and Topoisomerase IV proteins, suggesting a dual-target mechanism of action. nih.gov Similarly, research on 4-aminoquinoline (B48711) derivatives targeting the Penicillin-Binding Protein (PBP2a) of MRSA identified binding through hydrophobic interactions, hydrogen bonding, and specific halogen contacts. mdpi.com The quinoline ring itself is often pivotal, participating in π-π stacking interactions with aromatic residues like Tyrosine in kinase domains. nih.gov These studies collectively demonstrate that the quinoline scaffold is a versatile anchor for establishing critical binding interactions.

Table 2: Examples of Molecular Docking Studies on Quinoline Analogues

Quinoline Analogue Class Protein Target Key Observed Interactions Reference
Quinolone-coupled hybrids Bacterial LptA and Topoisomerase IV Hydrogen bonding, hydrophobic interactions nih.gov
Quinoline-sulfonamides Monoamine oxidases (MAOs), Cholinesterases (AChE, BChE) Hydrogen bonds (TYR444, TYR69), π-π stacking (TYR341) rsc.org
4-Anilinoquinolines P. falciparum Lactate Dehydrogenase (PfLDH) π-π interactions, association with heme nih.gov
Quinoline-based inhibitors c-Met kinase domain π-π stacking with Tyr1159, H-bond with Met1160 nih.gov

Virtual screening is a computational strategy that involves the rapid assessment of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov Docking-based virtual screening uses scoring functions to rank compounds from a database based on their predicted binding affinity to a specific protein. nih.gov This approach significantly reduces the time and cost associated with experimental high-throughput screening.

This strategy has been successfully applied to the quinoline scaffold. For example, a library of over one hundred quinoline-based drugs was virtually screened against several protein targets of SARS-CoV-2, including the main protease and RNA-dependent RNA polymerase, to identify potential inhibitors. nih.govnih.gov In another study, virtual screening was used to identify new small molecule inhibitors of monoamine oxidase-B from a database of compounds by filtering them based on a pharmacophore model derived from quinoline structures. rsc.org These examples highlight how virtual screening can efficiently sift through vast chemical space to pinpoint promising quinoline analogues for further development.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Elucidation of Biological Activities

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a compound with its biological activity. nih.gov These models are essential for predicting the activity of new compounds and for understanding the structural features that determine their potency.

The development of a QSAR model involves calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors, which can be constitutional, topological, geometric, or electronic, quantify various aspects of a molecule's structure. Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms (e.g., k-nearest neighbors, decision trees), are then used to build a model that links these descriptors to the observed activity. nih.gov

Numerous QSAR studies have been conducted on quinoline derivatives to understand their diverse biological activities, including antimalarial, anticancer, and antibacterial effects. nih.govnih.govmdpi.com For instance, 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to model the antimalarial activity of 2,4-disubstituted quinoline derivatives. nih.gov These models generate contour maps that visualize the regions where steric bulk, positive or negative electrostatic potential, and other properties are favorable or unfavorable for activity, thereby guiding the design of more potent analogues. mdpi.com

Table 3: Common Molecular Descriptors Used in QSAR Models of Quinoline Derivatives

Descriptor Type Examples Description Reference
Topological Wiener index, Balaban index, Kier & Hall connectivity indices Describe the atomic connectivity and branching of the molecule. nih.gov
Constitutional Molecular weight, number of rings, count of specific atom types Describe the basic composition of the molecule. nih.gov
Geometric (3D) Molecular surface area, molecular volume, ovality Describe the 3D shape and size of the molecule. nih.gov
Electronic Dipole moment, HOMO/LUMO energies, partial charges on atoms Describe the electronic properties and reactivity of the molecule. jlu.edu.cn

| Physicochemical | LogP (lipophilicity), Topological Polar Surface Area (TPSA) | Describe properties relevant to pharmacokinetics (ADME). | nih.gov |

A pharmacophore is an abstract description of the steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger (or block) its response. nih.govnih.gov QSAR and molecular docking studies are primary tools for identifying these key pharmacophoric elements.

By analyzing the common features of a set of active molecules, a pharmacophore model can be generated. youtube.com These models typically include features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups. youtube.com For quinoline derivatives, the quinoline ring itself often serves as a critical aromatic and hydrophobic feature. nih.gov SAR analyses derived from QSAR models reveal the importance of specific substituents at various positions on the quinoline scaffold. For example, studies have shown that the presence of a 7-chloro group and a 4-amino group are key pharmacophoric features for the antimalarial activity of 4-aminoquinolines. nih.gov Similarly, CoMFA contour maps can highlight where bulky groups or specific electrostatic fields enhance binding, directly informing the design of new compounds that better match the pharmacophore of the target. mdpi.com

Computational Studies of Reaction Mechanisms in the Synthesis and Derivatization of this compound

Computational methods, particularly Density Functional Theory (DFT), are employed to investigate the mechanisms of chemical reactions. These studies can model reaction intermediates, transition states, and energetic pathways, providing insights that are often difficult to obtain through experiments alone.

While specific computational studies on the synthesis of this compound are not documented, the general synthesis of the quinoline core is well-studied. Classic named reactions like the Skraup, Doebner-von Miller, Combes, and Povarov reactions are common routes to this scaffold. iipseries.org Computational analysis can be applied to these reactions to understand their mechanisms. For example, DFT calculations have been used to analyze the attack of hydroxyl radicals on the quinoline ring, revealing that positions C3 through C8 are more susceptible to attack than C2. nih.gov Such studies help in predicting regioselectivity and optimizing reaction conditions for the synthesis and subsequent functionalization or derivatization of quinoline compounds.

Biological Target Identification and Mechanistic Studies of 4 Chloro 3 Nitro 8 Propan 2 Yl Quinoline in Vitro and Cellular Contexts

Enzyme Inhibition/Activation Profiling in Specific Biochemical Pathways

There is no available data on the effect of 4-chloro-3-nitro-8-(propan-2-yl)quinoline on the following:

Receptor Binding and Downstream Signaling Pathway Modulation

No studies have been found that investigate the interaction of this compound with:

Ligand-Gated Ion Channel Modulation and Electrophysiological Responses

A thorough search of scientific databases and literature reveals no specific studies investigating the modulatory effects of this compound on ligand-gated ion channels. Consequently, there is no available data from electrophysiological assays, such as patch-clamp experiments, detailing its potential agonist, antagonist, or allosteric modulator activities on these targets.

Biophysical Characterization of Protein-Ligand Interactions

Detailed biophysical characterization of the interaction between this compound and specific protein targets is not documented in the available scientific literature.

No public data from Surface Plasmon Resonance (SPR) studies are available for this compound. Therefore, key kinetic parameters such as the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ) for its interaction with any protein target have not been determined.

There are no published Isothermal Titration Calorimetry (ITC) studies for this compound. As a result, the thermodynamic profile of its binding to any protein, including changes in enthalpy (ΔH) and entropy (ΔS), remains uncharacterized.

Investigations using Nuclear Magnetic Resonance (NMR) spectroscopy techniques, such as Saturation Transfer Difference (STD) NMR or chemical shift perturbation mapping, to elucidate the binding mode and affinity of this compound with a protein target have not been reported.

Cellular Pathway Perturbation and Mechanistic Phenotypic Screening (non-clinical focus)

Specific data on how this compound perturbs cellular pathways or its effects in mechanistic phenotypic screens within research models are absent from the current body of scientific literature.

There are no available research findings that describe the effects of this compound on specific apoptotic pathways or its influence on cell cycle regulation in any research model. Studies detailing its impact on key apoptotic proteins (e.g., caspases, Bcl-2 family proteins) or cell cycle checkpoints have not been published.

Data Tables

No data is available from the specified analytical methods for this compound. Therefore, no data tables can be generated.

Autophagy Pathway Investigations and Lysosomal Function

Currently, there is no specific research published in the public domain that directly investigates the effects of this compound on the autophagy pathway or lysosomal function. Quinolines, as a class of compounds, are known to be weak bases that can accumulate in acidic organelles like lysosomes. This accumulation can lead to lysosomal dysfunction, a process known as lysosomotropism. nih.gov The protonation of the quinoline (B57606) nitrogen within the acidic lysosomal environment can trap the molecule, leading to an increase in lysosomal pH and inhibition of lysosomal enzymes. nih.gov However, without direct experimental evidence, the specific impact of this compound on these cellular processes remains speculative.

High-Content Imaging for Analysis of Cellular Morphological Changes and Organelle Function

There are no available studies that have utilized high-content imaging to analyze cellular morphological changes or organelle function following treatment with this compound. Such studies would be valuable in elucidating the compound's mechanism of action by providing quantitative data on a variety of cellular parameters, including cell viability, apoptosis, mitochondrial membrane potential, and oxidative stress. For instance, related quinoline derivatives have been shown to induce apoptosis and alter mitochondrial function in cancer cell lines. nih.govnih.govresearchgate.net High-content imaging would be an ideal methodology to explore these potential effects for this compound.

Reporter Gene Assays for Specific Gene Expression Modulation

Specific data from reporter gene assays to determine the effect of this compound on the expression of particular genes are not present in the available literature. Reporter assays are crucial for identifying the specific signaling pathways modulated by a compound. Given that some quinoline compounds can interact with DNA and modulate inflammatory responses, reporter assays for pathways such as NF-κB or STAT3 could be informative. nih.gov However, no such investigations have been reported for this compound.

Structure-Activity Relationship (SAR) Studies for Mechanistic Deconvolution of Biological Activity

While specific SAR studies for this compound are not extensively documented, the roles of its constituent functional groups can be inferred from the broader chemical and pharmacological literature.

Role of the Nitro Group in Redox-Sensitive Biological Interactions

The nitro group at the 3-position is a strong electron-withdrawing group that significantly impacts the molecule's electronic profile and potential biological activity. svedbergopen.comresearchgate.netnih.gov Nitroaromatic compounds are known to undergo metabolic reduction in biological systems to form reactive nitroso and hydroxylamine (B1172632) intermediates, which can lead to the generation of reactive oxygen species (ROS) and cellular damage. researchgate.net This redox cycling can be a key mechanism of action for antimicrobial and anticancer agents. nih.govresearchgate.net The electron-withdrawing nature of the nitro group can also enhance the molecule's ability to participate in π-π stacking interactions with biological targets like DNA or aromatic amino acid residues in proteins. researchgate.net The presence of the nitro group is often essential for the biological activity of many therapeutic agents, though it can also be associated with toxicity. svedbergopen.comresearchgate.net

Elucidation of Molecular Pharmacophores for Specific Biological Targets

The identification of a molecule's pharmacophore—the essential spatial arrangement of features necessary for biological activity—is a cornerstone of rational drug design. For this compound, while direct and explicit pharmacophore models for specific targets are not extensively detailed in publicly available literature, an analysis of its structural components in the context of related quinoline derivatives allows for the elucidation of a putative pharmacophore. This model is based on the well-established roles of similar functional groups in mediating interactions with biological macromolecules.

The key structural motifs of this compound that likely contribute to its biological activity include the quinoline scaffold itself, the chloro substituent at position 4, the nitro group at position 3, and the isopropyl group at position 8. Each of these components is predicted to play a distinct role in target binding and modulation.

The Quinoline Core: The bicyclic aromatic system of quinoline serves as a rigid scaffold, positioning the other functional groups in a defined three-dimensional orientation. This aromatic system can engage in π-π stacking interactions with aromatic amino acid residues (such as phenylalanine, tyrosine, and tryptophan) within a target protein's binding pocket. The nitrogen atom at position 1 of the quinoline ring can act as a hydrogen bond acceptor, a common feature in many biologically active quinoline derivatives. researchgate.netnih.gov

The 4-Chloro Group: The electron-withdrawing nature of the chlorine atom at position 4 significantly influences the electronic distribution of the quinoline ring system. This can modulate the reactivity of the molecule and its ability to participate in various non-covalent interactions. The chloro group itself can act as a hydrophobic feature and may also participate in halogen bonding, a specific type of non-covalent interaction with electron-rich atoms like oxygen or nitrogen in a protein. The presence of a halogen at this position has been shown to be important for the activity of various quinoline derivatives. mdpi.com

The 3-Nitro Group: The nitro group is a strong electron-withdrawing group and a potential hydrogen bond acceptor through its oxygen atoms. The presence of a nitro group can significantly impact the molecule's electronic properties and its potential to interact with specific residues in a target binding site. In some contexts, the nitro group can be metabolically reduced to form reactive species, which may contribute to a particular biological effect.

Based on these individual contributions, a hypothetical pharmacophore model for this compound can be proposed. This model would include:

An aromatic ring feature corresponding to the quinoline core.

A hydrogen bond acceptor feature from the quinoline nitrogen.

A hydrophobic/halogen bond donor feature from the 4-chloro group.

A hydrogen bond acceptor/electron-withdrawing feature from the 3-nitro group.

A hydrophobic aliphatic feature from the 8-isopropyl group.

The spatial relationship between these features, dictated by the rigid quinoline scaffold, would be critical for its specific biological activity. Further computational modeling and experimental validation would be necessary to refine this putative pharmacophore model for any identified biological target.

Advanced Analytical Methodologies for Research and Quality Control of 4 Chloro 3 Nitro 8 Propan 2 Yl Quinoline

Chromatographic Techniques for Purity Assessment and Isolation in Research Scale

Chromatography is a fundamental tool for separating and analyzing the components of a mixture. researchgate.net In the context of 4-chloro-3-nitro-8-(propan-2-yl)quinoline, several chromatographic methods are indispensable for assessing its purity and for isolating the compound on a research scale.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds. moravek.com For quinoline (B57606) derivatives like this compound, developing and validating a robust HPLC method is essential for accurate purity assessment. tandfonline.comresearchgate.net

Method development for these compounds often involves reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase. researchgate.net The choice of stationary phase is critical; while octadecyl (C18) columns are common, specialized columns like naphthylpropyl stationary phases have shown excellent performance in separating complex mixtures of quinoline derivatives. tandfonline.com The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. sielc.comnih.gov The pH of the buffer and the gradient of the organic solvent are optimized to achieve the best separation of the target compound from any impurities. nih.gov

Validation of the developed HPLC method is a critical step to ensure its reliability. nih.gov This process involves evaluating several parameters, including:

Linearity: Establishing a linear relationship between the concentration of the analyte and the detector response over a specific range. researchgate.netnih.gov For quinoline derivatives, linearity is often demonstrated with high correlation coefficients (e.g., >0.999). tandfonline.com

Accuracy: The closeness of the measured value to the true value, often assessed by recovery studies in spiked samples. nih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.govresearchgate.net

Selectivity: The ability of the method to distinguish and quantify the analyte in the presence of other components in the sample. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. nih.govnih.gov

A well-validated HPLC method provides confidence in the purity data obtained for batches of this compound, ensuring that it meets the required specifications for research purposes.

Table 1: Illustrative HPLC Method Parameters for Quinoline Derivative Analysis

ParameterCondition
Column Naphthylpropyl, C18
Mobile Phase Acetonitrile/Methanol and Water/Buffer
Detector UV/Vis
Flow Rate Typically 0.5-2.0 mL/min
Injection Volume 5-20 µL
Temperature Ambient or controlled (e.g., 25-40 °C)

This table presents a generalized set of parameters. Specific conditions would be optimized for this compound.

Gas Chromatography (GC) for Analysis of Volatile Impurities and Derivatized Products

The direct analysis of some quinoline derivatives by GC can be challenging due to their polarity and potential for thermal degradation at the high temperatures used in the injector and column. researchgate.net To overcome these limitations, derivatization is often employed. youtube.com This process involves chemically modifying the analyte to increase its volatility and thermal stability. youtube.comyoutube.com Common derivatization techniques include silylation and acylation, which convert polar functional groups into less polar, more volatile derivatives. youtube.com

For the analysis of volatile impurities, a headspace GC method can be particularly effective. nih.gov In this technique, the sample is sealed in a vial and heated, allowing volatile compounds to partition into the gas phase (headspace) above the sample. A portion of this headspace is then injected into the GC for analysis.

GC analysis is typically coupled with a mass spectrometer (GC-MS), which provides detailed structural information about the separated components, allowing for their unambiguous identification. nih.govresearchgate.netmadison-proceedings.com

Table 2: Potential Volatile Impurities in the Synthesis of Quinoline Derivatives

ImpurityPotential Origin
Residual SolventsFrom reaction and purification steps
Starting MaterialsUnreacted precursors
By-productsFrom side reactions

This table provides examples of potential volatile impurities. The actual impurities would depend on the specific synthetic route.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Rapid Screening

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used in synthetic chemistry for monitoring the progress of reactions and for the rapid screening of compound purity. ijpsr.comderpharmachemica.comrochester.edu For the synthesis of this compound, TLC is an invaluable tool. nih.gov

In TLC, a small amount of the reaction mixture is spotted onto a plate coated with a stationary phase, typically silica (B1680970) gel. ijpsr.com The plate is then placed in a developing chamber containing a suitable mobile phase (eluent). The mobile phase moves up the plate by capillary action, and the components of the mixture separate based on their differential partitioning between the stationary and mobile phases. rochester.edu

The progress of a reaction can be monitored by spotting the reaction mixture alongside the starting material on the TLC plate at different time intervals. rsc.orgresearchgate.net The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction. rochester.edu The relative mobility of the spots, known as the retention factor (Rf value), helps in identifying the components. rochester.edu

TLC is also used for a quick assessment of the purity of the final product. nih.govlibretexts.org The presence of multiple spots in the lane corresponding to the product indicates the presence of impurities. libretexts.org Visualization of the spots is typically done under UV light or by using staining reagents. derpharmachemica.comnih.gov

Table 3: Typical TLC Parameters for Monitoring a Chemical Reaction

ParameterDescription
Stationary Phase Silica gel G plates ijpsr.com
Mobile Phase A mixture of organic solvents, e.g., Hexane:Ethyl Acetate
Visualization UV lamp (254 nm and/or 365 nm), Iodine chamber ijpsr.comnih.gov

The specific mobile phase composition is optimized to achieve good separation between the starting material, product, and any by-products.

Spectrophotometric Methods for Quantitative Analysis in Research Samples.epa.gov

Spectrophotometric methods are based on the interaction of electromagnetic radiation with a substance. These techniques are widely used for the quantitative analysis of compounds in solution.

UV-Visible Spectroscopy for Concentration Determination and Purity Checks

UV-Visible (UV-Vis) spectroscopy is a simple and rapid technique used to determine the concentration of a substance in solution and to perform purity checks. kit.edu Nitroaromatic compounds, including this compound, exhibit strong absorption in the UV-Vis region of the electromagnetic spectrum due to the presence of chromophores like the nitro group and the quinoline ring system. epa.govresearchgate.net

The concentration of a solution of this compound can be determined by measuring its absorbance at a specific wavelength (λmax), where the absorbance is at its maximum. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte and the path length of the light through the solution. By preparing a calibration curve of absorbance versus concentration using standards of known concentration, the concentration of an unknown sample can be determined.

UV-Vis spectroscopy can also be used for purity checks. The shape of the absorption spectrum and the position of the λmax are characteristic of a particular compound. Any significant deviation from the reference spectrum or the appearance of additional absorption bands may indicate the presence of impurities.

Table 4: Illustrative UV-Vis Absorption Data for Nitroaromatic Compounds

Compound ClassTypical λmax Range (nm)
Nitroanilines350 - 450
Nitrotoluenes260 - 280
Dinitrotoluenes230 - 250

This table provides general ranges. The specific λmax for this compound would need to be determined experimentally.

Fluorimetric Analysis for Trace Detection and Luminescence Studies

Fluorimetric analysis, or fluorescence spectroscopy, is a highly sensitive technique used for the detection of trace amounts of fluorescent compounds. nih.gov Many quinoline derivatives exhibit fluorescence, making this technique potentially applicable for the analysis of this compound, especially for trace detection and for studying its luminescent properties. nih.gov

In fluorescence spectroscopy, a molecule is excited by absorbing light of a specific wavelength and then emits light of a longer wavelength. The intensity of the emitted light is proportional to the concentration of the fluorescent compound. This technique is often several orders of magnitude more sensitive than UV-Vis spectroscopy.

Fluorimetric analysis can be used to:

Detect and quantify trace amounts of this compound in various samples.

Study the luminescent properties of the compound, which can provide insights into its electronic structure and its interactions with the environment.

Investigate binding interactions with other molecules, as changes in the fluorescence spectrum can occur upon binding.

The applicability of fluorimetric analysis to this compound would depend on whether the compound itself is fluorescent or can be derivatized with a fluorescent tag.

Table 5: Comparison of UV-Vis Spectroscopy and Fluorimetry

FeatureUV-Visible SpectroscopyFluorimetric Analysis
Principle Absorbance of lightEmission of light
Sensitivity ModerateHigh to very high
Selectivity ModerateHigh
Applicability Compounds with chromophoresFluorescent compounds

Electrochemical Methods for Redox Characterization and Reactivity Studies

Electrochemical methods are instrumental in probing the electron transfer properties of this compound. The presence of the electroactive nitro group (-NO2) on the quinoline framework makes this compound particularly amenable to electrochemical investigation. These techniques provide critical insights into the molecule's redox potentials, the mechanisms of its electron transfer reactions, and its potential reactivity.

Cyclic Voltammetry for Redox Potentials and Electron Transfer Mechanisms

Cyclic voltammetry (CV) is a premier technique for characterizing the redox behavior of electroactive species. By scanning the potential of an electrode and measuring the resulting current, CV can determine the reduction and oxidation potentials of a compound and provide information about the kinetics and reversibility of the electron transfer process.

For this compound, the primary electrochemical process of interest is the reduction of the nitro group. In aprotic media, the reduction of aromatic nitro compounds typically proceeds through a one-electron transfer to form a radical anion. In protic media, the reduction is a more complex, multi-electron process that can lead to the formation of hydroxylamine (B1172632) and subsequently amine derivatives.

The redox potential of the nitro group is significantly influenced by the electronic effects of the other substituents on the quinoline ring. The electron-withdrawing nature of the chloro group at the 4-position and the nitro group at the 3-position is expected to make the reduction of the nitro group occur at less negative potentials compared to unsubstituted nitroquinoline. Conversely, the electron-donating isopropyl group at the 8-position would slightly counteract this effect.

Table 1: Estimated Redox Potentials for the Reduction of this compound based on Analogous Compounds

Parameter Estimated Value (vs. Ag/AgCl) Conditions Notes
First Reduction Peak Potential (Epc1) -0.6 V to -0.8 VAprotic Solvent (e.g., DMF, Acetonitrile) with supporting electrolyteCorresponds to the formation of the radical anion (Ar-NO2•⁻). The potential is influenced by the electron-withdrawing chloro and nitro groups.
Second Reduction Peak Potential (Epc2) More negative than Epc1Aprotic SolventMay correspond to the reduction of the radical anion to a dianion, though often irreversible.
Reduction in Protic Media pH-dependentAqueous or mixed aqueous/organic solventsInvolves a multi-electron, multi-proton transfer, typically leading to the hydroxylamine or amine. The potential shifts to less negative values with decreasing pH.

Note: The values in this table are estimations based on the electrochemical behavior of structurally similar nitroaromatic and quinoline compounds and should be confirmed by experimental studies on this compound.

The reversibility of the initial electron transfer can be assessed from the separation of the cathodic and anodic peak potentials (ΔEp). A reversible one-electron process at room temperature typically exhibits a ΔEp of approximately 59 mV. Deviations from this value can indicate quasi-reversible or irreversible electron transfer kinetics. The electron transfer mechanism for the reduction of the nitro group in similar compounds has been shown to be a complex process, often involving subsequent chemical reactions of the initially formed radical anion, especially in the presence of proton donors.

Amperometry and Coulometry for Quantitative Analysis and Mechanistic Studies

Amperometry and coulometry are powerful electrochemical techniques for the quantitative determination of electroactive species and for elucidating the number of electrons involved in a redox reaction.

Amperometry involves applying a constant potential to a working electrode and measuring the resulting current, which is proportional to the concentration of the analyte. For the quantitative analysis of this compound, a potential would be chosen at which the reduction of the nitro group occurs efficiently. This technique can be highly sensitive and is suitable for detecting low concentrations of the compound. Amperometric detection can be coupled with separation techniques like high-performance liquid chromatography (HPLC) or capillary electrophoresis (CE) to provide a highly selective and sensitive analytical method. researchgate.net

Table 2: Hypothetical Parameters for Amperometric Determination of this compound

Parameter Value/Range Significance
Applied Potential -0.7 V to -0.9 V (vs. Ag/AgCl)Potential at which the reduction of the nitro group provides a stable and sensitive current response.
Linear Range 1 µM to 100 µMThe concentration range over which the measured current is directly proportional to the analyte concentration.
Limit of Detection (LOD) 0.1 µM to 1 µMThe lowest concentration of the analyte that can be reliably detected.
Working Electrode Glassy Carbon, Mercury Film, or modified electrodesThe choice of electrode material can influence sensitivity and selectivity.

Note: These are hypothetical values and would need to be determined experimentally.

Coulometry , on the other hand, measures the total charge (in coulombs) required to completely electrolyze an analyte. This method is an absolute technique, meaning it does not require calibration with a standard of the same substance. Controlled-potential coulometry is particularly useful for determining the number of electrons (n) involved in a redox reaction. For the reduction of the nitro group in this compound to the corresponding amine, a total of six electrons would be transferred per molecule. sigmaaldrich.comresearchgate.net

Table 3: Expected Coulometric Analysis Parameters for the Reduction of this compound

Parameter Expected Value/Observation Inference
Number of Electrons (n) 4 (in some conditions) or 6Reduction to hydroxylamine (4e⁻) or amine (6e⁻).
Applied Potential Sufficiently negative to ensure complete reductionTypically set at a potential on the plateau of the voltammetric wave.
Faraday's Law Q = nFNAllows for the direct calculation of the amount of substance (N) from the measured charge (Q).

Note: The number of electrons transferred can be dependent on the experimental conditions, particularly the pH of the solution.

Advanced Applications of 4 Chloro 3 Nitro 8 Propan 2 Yl Quinoline in Chemical Biology and Materials Science Research

Development of 4-chloro-3-nitro-8-(propan-2-yl)quinoline as a Chemical Probe for Biological Research

Chemical probes are essential small molecules designed to study and manipulate biological systems. The structure of this compound offers a foundation for the development of such probes, with the 4-chloro position serving as a key handle for functionalization. nih.gov

Fluorescent Labeling Strategies for Cellular Imaging and Localization Studies

Quinoline (B57606) derivatives are widely recognized for their fluorescent properties, which can be modulated by their substitution pattern. nih.govcrimsonpublishers.com The inherent fluorescence of the quinoline core in this compound can be harnessed and tuned for cellular imaging.

The general strategy involves the displacement of the 4-chloro group with a fluorescent dye or a fluorogenic group. This can be achieved through nucleophilic aromatic substitution reactions. For instance, reaction with an amino-functionalized fluorophore could yield a highly fluorescent conjugate. The photophysical properties of such a probe would be influenced by the electronic nature of the quinoline core and the attached dye.

Table 1: Hypothetical Photophysical Properties of a Fluorescent Probe Derived from this compound

ParameterHypothetical ValueDescription
Excitation Wavelength (λex)450 - 490 nmThe wavelength of light absorbed by the probe to reach an excited state.
Emission Wavelength (λem)500 - 550 nmThe wavelength of light emitted by the probe upon returning to the ground state.
Quantum Yield (Φ)0.1 - 0.5The efficiency of the fluorescence process, representing the ratio of emitted photons to absorbed photons.
Molar Extinction Coefficient (ε)20,000 - 50,000 M⁻¹cm⁻¹A measure of how strongly the probe absorbs light at a specific wavelength.

These probes could be employed in live-cell imaging to visualize cellular structures or track the localization of the quinoline core within different organelles. The lipophilicity imparted by the propan-2-yl group might influence its membrane permeability and subcellular distribution.

Biotinylation and Affinity Tagging for Target Identification via Pull-Down Assays

Identifying the cellular targets of a bioactive compound is crucial for understanding its mechanism of action. Biotinylation is a common strategy where a biotin (B1667282) molecule is attached to a probe. The high affinity of biotin for streptavidin can then be exploited to isolate the probe along with its bound proteins from a cell lysate in a pull-down assay.

The 4-chloro position of this compound is an ideal site for attaching a biotin tag. This is typically done using a linker to minimize steric hindrance. The resulting biotinylated probe can be incubated with cell lysates, and the protein-probe complexes can be captured on streptavidin-coated beads. After washing away non-specifically bound proteins, the target proteins can be eluted and identified by techniques like mass spectrometry.

Click Chemistry Conjugates for Proteomics and Interactome Mapping

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and specific method for bioconjugation. wikipedia.orgtcichemicals.com To utilize this, this compound can be functionalized with either an azide (B81097) or an alkyne group at the 4-position.

For example, substitution of the 4-chloro group with sodium azide would yield an azido-functionalized quinoline. This derivative can then be "clicked" onto a protein or another molecule that has been modified to contain a terminal alkyne. This strategy is valuable for proteomics and interactome mapping, allowing for the labeling and identification of proteins that interact with the quinoline scaffold in a complex biological sample. rsc.orgacs.org

Table 2: Potential Click Chemistry Modifications of this compound

ModificationReagentResulting Functional GroupApplication
Azide InstallationSodium Azide (NaN₃)4-azido-3-nitro-8-(propan-2-yl)quinolineReaction with alkyne-tagged biomolecules
Alkyne InstallationPropargylamine4-(prop-2-yn-1-ylamino)-3-nitro-8-(propan-2-yl)quinolineReaction with azide-tagged biomolecules

Supramolecular Chemistry and Self-Assembly Research Involving this compound

Supramolecular chemistry focuses on the study of non-covalent interactions that govern the assembly of molecules into larger, organized structures. The structural features of this compound make it a candidate for research in this area.

Formation of Co-crystals, Inclusion Complexes, and Host-Guest Interactions

Co-crystals are crystalline structures composed of two or more different molecules held together by non-covalent interactions. researchgate.netrsc.orgresearchgate.netnih.gov The quinoline nitrogen of this compound can act as a hydrogen bond acceptor, while the aromatic rings can participate in π-π stacking interactions. These features allow it to form co-crystals with other molecules, such as carboxylic acids or other hydrogen bond donors. The formation of such co-crystals can be used to modify the physicochemical properties of the parent compound.

Investigations of Hydrogen Bonding and π-π Stacking in Solid State and Solution

The solid-state packing of this compound would likely be governed by a combination of hydrogen bonding and π-π stacking interactions. Although the quinoline nitrogen is a potential hydrogen bond acceptor, strong intermolecular hydrogen bonds might be limited in the pure compound. However, in the presence of suitable co-formers, N···H-O or N···H-N hydrogen bonds could be prominent features in the crystal lattice. nih.govrsc.org

The planar aromatic quinoline core is expected to engage in π-π stacking interactions. rsc.orgrsc.orgresearchgate.netchemrxiv.orgnih.gov The presence of the electron-withdrawing nitro group and the chloro substituent will influence the electron density of the aromatic system, thereby affecting the nature and geometry of these stacking interactions. The isopropyl group, being bulky, will likely play a significant role in directing the packing arrangement, potentially leading to offset or tilted π-π stacking geometries to minimize steric repulsion.

Based on a comprehensive review of available scientific literature, there is currently no specific research published on the advanced applications of This compound in the fields of chemical biology and materials science, nor on its coordination chemistry with metal ions for catalytic or sensing purposes.

Detailed searches for the synthesis, spectroscopic characterization, and evaluation of metal complexes of this particular compound, as well as its potential catalytic activity in model organic reactions or its use in sensing applications for metal ions or other analytes, have not yielded any specific findings.

Therefore, the generation of an article with detailed research findings, data tables, and in-depth discussion as per the requested outline for "" is not possible at this time due to the absence of relevant scientific data.

Future Research Directions and Unanswered Questions for 4 Chloro 3 Nitro 8 Propan 2 Yl Quinoline

Exploration of Novel and Sustainable Synthetic Pathways

The synthesis of quinoline (B57606) derivatives has a rich history, with numerous established methods. nih.gov However, the specific synthesis of 4-chloro-3-nitro-8-(propan-2-yl)quinoline has not been detailed in the available literature. Future research should focus on developing efficient and sustainable synthetic routes.

Modern synthetic strategies that could be explored include:

Transition-Metal Catalyzed Cross-Coupling Reactions: Methods employing catalysts like rhodium, ruthenium, and copper have proven effective for constructing substituted quinoline cores. mdpi.com Investigating the application of these methods could provide a high-yield and regioselective pathway.

C-H Activation/Annulation Cascades: Recent advancements in C-H bond activation offer an atom-economical approach to building complex heterocyclic systems. mdpi.com Exploring these cascades could lead to a more streamlined and environmentally friendly synthesis.

Superacid-Catalyzed Cyclizations: The use of superacids like trifluoromethanesulfonic acid has been shown to facilitate the efficient construction of polysubstituted quinolines. mdpi.com This approach could be particularly useful for assembling the sterically hindered 8-(propan-2-yl)quinoline core.

A key challenge will be the controlled introduction of the chloro and nitro substituents at the 4 and 3 positions, respectively, alongside the 8-isopropyl group. A comparative study of different synthetic strategies will be crucial to identify the most viable route for producing this compound in sufficient quantities for further investigation.

Application of Advanced Computational Approaches for Predictive Modeling and Design

In the absence of empirical biological data, computational modeling provides an invaluable tool for predicting the properties and potential activities of this compound.

Future computational studies should include:

Density Functional Theory (DFT) Studies: DFT calculations can elucidate the electronic structure, reactivity, and spectroscopic properties of the molecule. nih.gov This information can provide insights into its stability and potential interaction mechanisms.

Molecular Docking: By modeling the interaction of the compound with various biological targets, such as protein kinases or DNA, molecular docking can predict its potential binding affinity and mode of action. researchgate.netrsc.org This can help in prioritizing biological assays.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: In silico ADMET profiling can forecast the pharmacokinetic and toxicological properties of the compound, guiding lead optimization and identifying potential liabilities early in the drug discovery process. nih.govresearchgate.net

The following table outlines some predicted properties for the parent compound, 4-chloro-3-nitroquinoline, which can serve as a baseline for computational studies on its 8-(propan-2-yl) derivative. nih.gov

PropertyPredicted Value
Molecular Weight208.60 g/mol
XLogP32.6
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count3
Rotatable Bond Count1

Data for 4-chloro-3-nitroquinoline. nih.gov

Identification of Underexplored Biological Targets and Novel Mechanistic Pathways

The diverse biological activities of substituted quinolines suggest that this compound could interact with a range of biological targets. nih.govnih.gov Research should be directed towards identifying these targets and elucidating the underlying mechanisms of action.

Based on the activities of related compounds, potential therapeutic areas to explore include:

Anticancer Activity: Nitro- and chloro-substituted quinolines have demonstrated antiproliferative effects. researchgate.netrsc.org Investigations into the cytotoxicity of this compound against various cancer cell lines, such as HeLa, PC3, and MCF-7, are warranted. rsc.org Potential mechanisms to explore include the induction of apoptosis and the inhibition of key signaling pathways involved in cancer progression. nih.govresearchgate.net

Antileishmanial Activity: Quinolines are a known source of antileishmanial agents. nih.gov The activity of this compound against different Leishmania species should be evaluated. Mechanistic studies could focus on its effect on parasite-specific enzymes or its ability to disrupt parasite metabolism.

Enzyme Inhibition: The quinoline scaffold is present in many enzyme inhibitors. nih.gov Screening this compound against a panel of enzymes, such as kinases, proteases, or phosphatases, could reveal novel inhibitory activities.

Integration into Complex Biological Systems and Multi-Component Research Studies

To understand the full therapeutic potential of this compound, it is essential to move beyond single-target assays and investigate its effects in more complex biological systems.

Future research should involve:

Cell-Based Assays: Evaluating the compound's effects on cellular processes such as proliferation, migration, and differentiation in relevant cell models.

In Vivo Studies: Should in vitro studies show promise, assessing the compound's efficacy and safety in animal models of disease will be a critical next step.

Combination Studies: Investigating the potential for synergistic effects when this compound is used in combination with existing drugs. This is particularly relevant in areas like cancer therapy where combination regimens are common. nih.gov

Interdisciplinary Research Collaborations for Comprehensive Understanding and Application

The multifaceted research required to fully characterize this compound necessitates a collaborative approach.

Effective research will depend on partnerships between:

Synthetic Organic Chemists: To develop efficient and scalable synthetic routes.

Computational Chemists: To perform predictive modeling and guide experimental design.

Pharmacologists and Biologists: To conduct in vitro and in vivo studies to determine biological activity and mechanisms of action.

Toxicologists: To assess the safety profile of the compound.

Such interdisciplinary collaborations will be instrumental in accelerating the translation of basic scientific discoveries into potential therapeutic applications. The exploration of this novel quinoline derivative holds the promise of uncovering new scientific knowledge and potentially new therapeutic agents.

Q & A

Advanced Research Question

  • Frontier Molecular Orbitals (FMOs) : Use DFT (e.g., PBE/3-21G) to calculate HOMO-LUMO gaps, which correlate with reactivity and charge-transfer behavior .
  • Mulliken Charge Analysis : Identify electrophilic/nucleophilic sites (e.g., nitro group as an electron-withdrawing moiety) .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) using AMBER or GROMACS.

How can environmental degradation pathways of this compound be analyzed, and what experimental methods detect its metabolites?

Advanced Research Question

  • Biodegradation Studies : Incubate with microbial strains (e.g., Pseudomonas ayucida) and analyze metabolites via GC/MS. Key metabolites may include hydroxylated or dehalogenated derivatives .
  • Mass Spectrometry : Use GC/MS in electron ionization (EI) mode to fragment and identify compounds (e.g., 2-quinolinone derivatives) .
  • Bioaccumulation Potential : Calculate the bioconcentration factor (BCF) using log Kow values, though nitro groups may reduce lipophilicity .

How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this quinoline derivative?

Advanced Research Question

  • Derivatization : Synthesize analogs with variations at the 3-nitro or 8-isopropyl groups (e.g., replace nitro with amino or isopropyl with cyclopropyl) .
  • In Vitro Assays : Test against target enzymes (e.g., malaria proteases or cancer-related kinases) using fluorescence-based activity assays.
  • Data Analysis : Employ multivariate statistics (e.g., PCA) to correlate substituent effects (e.g., Hammett σ values) with bioactivity .

What strategies mitigate challenges in reproducing published synthetic yields or purity levels for this compound?

Advanced Research Question

  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC to remove byproducts (e.g., di-nitrated impurities).
  • Reaction Monitoring : Optimize reaction time and temperature via in-situ FTIR or Raman spectroscopy.
  • Contradiction Analysis : Compare solvent purity, catalyst sourcing, and moisture control across studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.